4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine
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Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the pyridine and piperidine derivatives. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyridine and piperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the production of key metabolites, leading to bacterial growth attenuation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with antibacterial properties.
Trifluoromethylpyridines: A class of compounds used in agrochemicals and pharmaceuticals.
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial enzymes without rapid cytotoxic effects in human cells makes it a promising candidate for further research and development .
Properties
IUPAC Name |
3-chloro-2-[1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF3N4O3S/c22-19-12-15(21(23,24)25)13-27-20(19)32-17-5-8-28(9-6-17)16-3-10-29(11-4-16)33(30,31)18-2-1-7-26-14-18/h1-2,7,12-14,16-17H,3-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAIADYZPETDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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